molecular formula C14H16ClN3O2 B2961253 tert-butyl 5-amino-3-(4-chlorophenyl)-1H-pyrazole-1-carboxylate CAS No. 1040724-83-1

tert-butyl 5-amino-3-(4-chlorophenyl)-1H-pyrazole-1-carboxylate

Cat. No.: B2961253
CAS No.: 1040724-83-1
M. Wt: 293.75
InChI Key: XFKQRQHSQSLOMT-UHFFFAOYSA-N
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Description

Tert-butyl 5-amino-3-(4-chlorophenyl)-1H-pyrazole-1-carboxylate: is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound features a tert-butyl ester group, an amino group, and a chlorophenyl group attached to the pyrazole ring, making it a versatile intermediate in organic synthesis and a potential candidate for various scientific applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 5-amino-1H-pyrazole-1-carboxylate and 4-chlorophenyl derivatives.

  • Reaction Conditions: The reaction involves the use of a base, such as triethylamine, and a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.

  • Scale-Up: The reaction conditions are optimized for large-scale production, including the use of continuous flow reactors to enhance efficiency and yield.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using reagents like hydrogen peroxide or nitric acid.

  • Reduction: Using reducing agents such as iron powder or tin chloride.

  • Substitution: Using nucleophiles like sodium hydroxide or amines in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Formation of nitro derivatives.

  • Reduction: Formation of amine derivatives.

  • Substitution: Formation of various substituted pyrazoles.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the development of biologically active compounds with potential therapeutic applications. Medicine: The compound and its derivatives are explored for their potential use in drug discovery, particularly in the treatment of diseases such as cancer and inflammation. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the derivative and its application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

  • Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate: A related compound with a piperazine ring instead of a pyrazole ring.

  • 3-(4-amino-2-chlorophenyl)-5-tert-butyl-1,3,4-oxadiazol-2-one: Another pyrazole derivative with an oxadiazole ring.

Uniqueness: Tert-butyl 5-amino-3-(4-chlorophenyl)-1H-pyrazole-1-carboxylate stands out due to its specific structural features, which confer unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

tert-butyl 5-amino-3-(4-chlorophenyl)pyrazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2/c1-14(2,3)20-13(19)18-12(16)8-11(17-18)9-4-6-10(15)7-5-9/h4-8H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKQRQHSQSLOMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(=CC(=N1)C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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